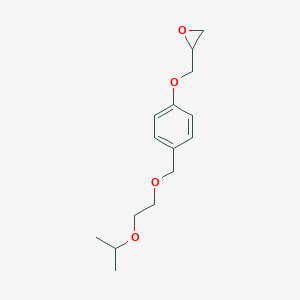

2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane

描述

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane (CAS 66722-57-4) is an epoxide compound with the molecular formula C₁₅H₂₂O₄ and a molecular weight of 266.33 g/mol . It serves as a critical intermediate in synthesizing Bisoprolol, a β₁-selective adrenoceptor blocker used to treat hypertension and heart failure . Structurally, it features a phenoxy-methyl-oxirane core substituted with a 2-(1-methylethoxy)ethoxy group. The IUPAC name is 2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane, and its SMILES notation is CC(C)OCCOCc1ccc(OCC2CO2)cc1 .

Synthesis: The compound is synthesized via reaction of the sodium salt of 4-[(2-isopropoxyethoxy)methyl]phenol with epichlorohydrin at 60–65°C, followed by extraction, alkaline hydrolysis, and high-vacuum distillation (160–200°C at 0.5 mmHg) to yield a purified oil .

属性

IUPAC Name |

2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXODTOQINKROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568313 | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66722-57-4 | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[2-(isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFA9B358BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation of 4-((2-Isopropoxyethoxy)methyl)phenol (Intermediate I)

The first step entails the etherification of 4-hydroxybenzyl alcohol (II) with 2-isopropoxyethanol (III) under acidic conditions. The patented method employs activated silica as a catalyst, prepared by treating silica with concentrated sulfuric acid (H₂SO₄). Key parameters include:

-

Solvent systems : Toluene or solvent-free conditions.

-

Temperature : 5–60°C, with optimal yields achieved at ambient temperatures (25–35°C).

-

Catalyst loading : 20–75 g of H₂SO₄-activated silica per 20–75 g of 4-hydroxybenzyl alcohol.

Post-reaction, the silica is recovered via filtration, and the crude product is neutralized with inorganic bases (e.g., K₂CO₃) before aqueous workup. Yields range from 75–87% depending on solvent use (Table 1).

Table 1: Comparative Yields of Intermediate I Under Varied Conditions

Epoxidation to Form [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

The intermediate phenol (I) is subsequently reacted with epichlorohydrin to form the target oxirane. This step, adapted from prior art (US Patent 4,258,062), involves:

-

Nucleophilic substitution : The phenolic oxygen attacks epichlorohydrin’s electrophilic carbon, forming a glycidyl ether.

-

Ring closure : Base-mediated dehydrohalogenation generates the epoxide moiety.

Critical parameters include:

-

Stoichiometry : 1:1 molar ratio of phenol (I) to epichlorohydrin.

-

Base selection : NaOH or KOH in aqueous or alcoholic media.

-

Temperature : 0–50°C to minimize side reactions.

This method is industrially favored due to high reproducibility and scalability, though purity concerns necessitate rigorous impurity profiling.

Process Optimization and Impurity Control

Catalyst Reusability

The H₂SO₄-activated silica catalyst is recoverable via filtration and reusable for ≥5 cycles without significant activity loss, enhancing cost-efficiency.

Byproduct Formation and Mitigation

The Chinese Patent CN107973761A identifies two critical impurities:

-

1-((4-(2-Isopropoxyethoxy)benzyl)-3-(isopropylamino)propan-2-ol : Arises from premature amine addition during epoxidation.

-

2-(((4-(2-Isopropoxyethoxy)benzyl)epoxide)methyl)ethylene oxide : A dimeric epoxide formed under excess epichlorohydrin.

Mitigation strategies :

-

Stoichiometric precision : Maintain a 1:1 ratio of phenol (I) to epichlorohydrin.

-

Temperature control : Strict adherence to 0–50°C to prevent oligomerization.

Analytical Characterization

Physical Properties :

-

Molecular formula : C₁₅H₂₂O₄

-

Molecular weight : 266.33 g/mol

-

Density : 1.1 ± 0.1 g/cm³

Spectroscopic Data :

化学反应分析

反应类型

H-89 二盐酸盐主要进行取代反应,因为存在反应性官能团,例如溴原子和磺酰胺基团。

常用试剂和条件

取代反应: 这些反应通常涉及胺或硫醇等亲核试剂,在温和条件下进行。

氧化和还原: H-89 二盐酸盐可以进行氧化和还原反应,尽管在典型应用中这些反应不太常见。

主要产物

科学研究应用

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- The primary application of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane is as an intermediate in the synthesis of Bisoprolol. This process involves several steps where the oxirane group is utilized to facilitate further reactions, leading to the final pharmaceutical product. The synthesis pathway typically includes the formation of other intermediates that eventually yield Bisoprolol .

-

Research in Cardiovascular Pharmacology

- Studies have indicated that compounds related to Bisoprolol, including its intermediates like [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane, are essential for understanding cardiovascular pharmacology. Research has focused on the pharmacokinetics and pharmacodynamics of these compounds, providing insights into their therapeutic effects and mechanisms of action .

Chemical Synthesis Applications

-

Synthesis of Fine Chemicals

- Beyond its role in pharmaceuticals, [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane can be employed in the synthesis of various fine chemicals. Its epoxide group allows it to participate in ring-opening reactions, which can lead to the formation of diverse chemical structures useful in different industrial applications .

- Functionalization Reactions

Case Study 1: Synthesis Pathway Optimization

A recent study optimized the synthesis pathway for Bisoprolol using [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane as a key intermediate. The researchers demonstrated that modifying reaction conditions improved yield and purity, highlighting the importance of this compound in pharmaceutical manufacturing processes .

Case Study 2: Cardiovascular Effects

In another study examining the cardiovascular effects of Bisoprolol derivatives, researchers found that modifications to the oxirane structure could enhance binding affinity to beta-adrenergic receptors. This research underscores the potential for derivatives of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane to contribute to more effective cardiovascular therapies .

作用机制

H-89 二盐酸盐通过竞争性抑制 PKA 催化亚基的 ATP 结合位点而发挥作用。这种抑制阻止了 PKA 底物的磷酸化,从而调节各种细胞过程。 此外,H-89 二盐酸盐在较高浓度下可以抑制其他激酶,从而影响多个信号通路 .

相似化合物的比较

Comparison with Structurally Similar Epoxide Compounds

Structural and Physicochemical Properties

The table below compares [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane with analogous epoxide derivatives:

Key Observations :

- Molecular Weight : Higher molecular weight analogs (e.g., cyclopentyloxy derivative in ) may exhibit slower metabolic clearance but reduced solubility.

Target Compound:

- Role in Bisoprolol Synthesis: Acts as a precursor in the alkylation step to form the β₁-selective adrenoceptor blocker Bisoprolol .

- Purity and Handling : Purified via high-vacuum distillation (97% purity) and stored at +4°C .

Analog Compounds:

- 2-[[4-(2-(Cyclopentyloxy)ethoxy)phenoxy]methyl]oxirane (): Used to synthesize β₁-adrenoceptor partial agonists with improved selectivity.

- 2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane (): Classified as a skin/eye irritant (H315, H319), highlighting the safety variability among epoxides .

- 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane: Demonstrates lower molecular weight (208.25 g/mol), which may favor pharmacokinetics in drug design .

Research Findings and Industrial Relevance

Reactivity and Functionalization

Epoxides like [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane undergo nucleophilic ring-opening reactions with amines or alcohols to form pharmacologically active intermediates. For example:

- Reaction with 1-(2-aminoethyl)-3-(2-hydroxyphenyl)urea yields β₁-adrenoceptor agonists ().

- Substitution with cyclopropylmethoxy groups (e.g., sc-216740 in ) modifies metabolic stability for cardiovascular drugs like Betaxolol.

生物活性

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane, also known by its CAS number 66722-57-4, is a chemical compound that serves as an intermediate in the synthesis of Bisoprolol, a medication used primarily for treating hypertension and heart failure. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H22O4

- Molecular Weight : 266.33 g/mol

- IUPAC Name : 2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane

The biological activity of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane is largely derived from its epoxide structure, which is known to participate in various biochemical reactions. Epoxides can act as electrophiles, reacting with nucleophiles such as proteins and DNA, potentially leading to cytotoxic effects or modulation of cellular pathways.

Antitumor Activity

Recent studies have indicated that epoxide derivatives exhibit significant antitumor properties. For instance, related epoxides have shown pro-apoptogenic effects on melanoma cells by inducing mitochondrial-mediated apoptosis. The ability to inhibit tumor cell proliferation and metastasis has been documented in various models:

| Compound | IC50 (µM) | Target Cells |

|---|---|---|

| αO-SM | 1.7 | HepG2 |

| βO-SM | 1.4 | Hepa1-6 |

| SM | 0.9 | B16 |

These findings suggest that compounds structurally similar to [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane may also possess similar antitumor activities due to their ability to induce apoptosis and inhibit cell migration in cancerous cells .

Anti-inflammatory Effects

The anti-inflammatory potential of epoxide compounds has been explored in murine models. For example, certain epoxide derivatives have been shown to suppress macrophage motility and nitric oxide (NO) production, which are critical components of the inflammatory response. In vivo studies demonstrated reduced inflammation in carrageenan-induced peritonitis models when treated with these compounds .

Case Studies

- Study on Cytotoxicity : A study investigated the cytotoxic effects of epoxide derivatives on various cancer cell lines, including HepG2 and B16 melanoma cells. The results indicated that these compounds could significantly reduce cell viability at low concentrations (IC50 values ranging from 0.7 to 4.1 µM), highlighting their potential as therapeutic agents against tumors .

- Inflammatory Response Modulation : Another study examined the impact of specific epoxide derivatives on macrophage functionality in vitro and their effects on inflammation in vivo. The findings showed that these compounds inhibited macrophage activation and reduced inflammatory cytokine production, suggesting a dual role in both cancer treatment and inflammation management .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step etherification and epoxidation. For example, intermediates may be prepared via Williamson ether synthesis using 4-hydroxyphenyl derivatives and 2-(1-methylethoxy)ethyl halides. Epoxidation is then achieved using peracids (e.g., mCPBA) under controlled conditions . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : Assign peaks using H and C NMR. The oxirane ring protons resonate at δ 3.1–3.5 ppm (doublet of doublets), while the methylethoxy group shows a triplet at δ 1.2 ppm (CH) and a multiplet at δ 3.4–3.7 ppm (OCH) .

- IR : Key stretches include C-O-C (epoxide) at 1250–950 cm and aromatic C-O at 1270 cm .

- MS : Molecular ion [M+H] is observed via ESI-MS, with fragmentation patterns confirming the methylethoxyethoxy side chain .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (respiratory irritation hazard) .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent epoxide ring-opening reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this epoxide in nucleophilic ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack. Analyze Fukui indices to identify electrophilic sites on the oxirane ring. Compare activation energies for amines vs. thiols to predict regioselectivity . Experimental validation involves kinetic studies under anhydrous conditions .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of analogous oxiranes?

- Methodological Answer :

- Validation : Replicate measurements using differential scanning calorimetry (DSC) for melting points and ebulliometry for boiling points. For example, discrepancies in boiling points (e.g., 298.8°C vs. 305°C) may arise from impurities; use gas chromatography to verify purity .

- Data Correction : Apply the Clausius-Clapeyron equation to adjust for pressure variations during literature comparisons .

Q. How does steric hindrance from the methylethoxyethoxy group influence polymerization kinetics?

- Methodological Answer : Conduct ring-opening polymerization (ROP) with BF·OEt as a catalyst. Monitor molecular weight via GPC and compare with less-hindered analogs. Kinetic data (e.g., ) are derived from H NMR time-resolved studies of monomer consumption. The bulky side chain reduces by 40% compared to unsubstituted epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。